2-((Trimethylsilyl)ethynyl)pyridin-3-ol

Catalog No.
S889493
CAS No.
556832-92-9
M.F
C10H13NOSi
M. Wt
191.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Trimethylsilyl)ethynyl)pyridin-3-ol

CAS Number

556832-92-9

Product Name

2-((Trimethylsilyl)ethynyl)pyridin-3-ol

IUPAC Name

2-(2-trimethylsilylethynyl)pyridin-3-ol

Molecular Formula

C10H13NOSi

Molecular Weight

191.3 g/mol

InChI

InChI=1S/C10H13NOSi/c1-13(2,3)8-6-9-10(12)5-4-7-11-9/h4-5,7,12H,1-3H3

InChI Key

XGERZIBGPZAWHY-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)O

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)O

2-((Trimethylsilyl)ethynyl)pyridin-3-ol is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further linked to a pyridine ring substituted at the 3-position with a hydroxyl group. Its molecular formula is C₁₀H₁₃NOSi, and it has a molecular weight of approximately 191.30 g/mol. The compound exhibits properties typical of both silanes and aromatic heterocycles, making it a valuable candidate for various chemical applications.

  • Organic synthesis

    The presence of the alkyne (ethynyl) group suggests potential use as a building block in organic synthesis. The trimethylsilyl (TMS) group can be a protecting group for the alkyne functionality, allowing for further chemical transformations while remaining stable under certain reaction conditions [].

  • Medicinal chemistry

    Pyridine derivatives are a prevalent class of molecules with diverse biological activities. The combination of the pyridyl ring and the alkyne moiety in 2-((Trimethylsilyl)ethynyl)pyridin-3-ol could be of interest for researchers exploring new drug candidates [].

  • Material science

    Ethynyl groups can participate in click chemistry reactions, a powerful tool for creating new materials with specific properties. 2-((Trimethylsilyl)ethynyl)pyridin-3-ol could potentially be used as a building block in the design of functional polymers or other materials.

, primarily due to the reactive ethynyl group. Notable reactions include:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Sonogashira Coupling: The ethynyl moiety can undergo coupling reactions with various aryl halides in the presence of palladium catalysts, facilitating the formation of more complex organic structures.
  • Base-Catalyzed Reactions: The compound can be involved in base-catalyzed additions to ketones, forming silyl-protected propargylic alcohols .

Synthesis of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol typically involves several steps:

  • Preparation of Trimethylsilylacetylene: This is often achieved through the reaction of acetylene with trimethylsilyl chloride.
  • Formation of Ethynylpyridine: The ethynyl group is introduced to the pyridine ring via Sonogashira coupling or similar methodologies.
  • Hydroxylation: The final step involves introducing the hydroxyl group at the 3-position of the pyridine ring through nucleophilic substitution or other functionalization techniques.

These methods are adaptable based on available reagents and desired yields.

2-((Trimethylsilyl)ethynyl)pyridin-3-ol has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Its unique properties allow for use in developing new materials with specific electronic or optical characteristics.
  • Biochemical Research: The compound may be employed in proteomics and other biochemical assays due to its ability to interact with biological molecules .

Several compounds share structural similarities with 2-((Trimethylsilyl)ethynyl)pyridin-3-ol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3-((Trimethylsilyl)ethynyl)pyridineC₁₀H₁₃NSiLacks hydroxyl group; used in similar reactions
6-((Trimethylsilyl)ethynyl)pyridin-3-amineC₁₀H₁₄N₂SiAmino group instead of hydroxyl; different reactivity
3-Amino-6-ethynylpicolinonitrileC₈H₈N₄OContains nitrile; distinct biological activity
5-Amino-2-pyridinecarbonitrileC₇H₈N₄ODifferent substitution pattern; varied applications

The uniqueness of 2-((Trimethylsilyl)ethynyl)pyridin-3-ol lies in its combination of silyl and hydroxyl functionalities on a pyridine ring, offering diverse reactivity and potential applications not fully explored by its analogs.

Wikipedia

2-[(Trimethylsilyl)ethynyl]pyridin-3-ol

Dates

Modify: 2023-08-16

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